1-(4-fluorophenyl)-4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide
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Description
1-(4-fluorophenyl)-4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C14H12FN5O2S and its molecular weight is 333.34 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-fluorophenyl)-4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide is 333.06957398 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-fluorophenyl)-4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-(4-fluorophenyl)-4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide' involves the reaction of 4-fluoroaniline with 4-methoxy-1H-pyrazole-3-carboxylic acid to form an amide intermediate. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazol-2-amine to form the final product.
Starting Materials
4-fluoroaniline, 4-methoxy-1H-pyrazole-3-carboxylic acid, 5-methyl-1,3,4-thiadiazol-2-amine, N,N'-dicyclohexylcarbodiimide (DCC), N,N-dimethylformamide (DMF), Diethyl ether, Ethyl acetate, Methanol, Sodium hydroxide (NaOH), Hydrochloric acid (HCl)
Reaction
Step 1: Synthesis of amide intermediate, - Dissolve 4-fluoroaniline (1.0 equiv) and 4-methoxy-1H-pyrazole-3-carboxylic acid (1.1 equiv) in DMF., - Add DCC (1.2 equiv) and stir the reaction mixture at room temperature for 2 hours., - Filter the precipitated dicyclohexylurea and wash the filter cake with diethyl ether., - Concentrate the filtrate under reduced pressure and purify the residue by column chromatography using ethyl acetate as the eluent to obtain the amide intermediate., Step 2: Synthesis of final product, - Dissolve the amide intermediate (1.0 equiv) and 5-methyl-1,3,4-thiadiazol-2-amine (1.1 equiv) in DMF., - Add NaOH (1.2 equiv) and stir the reaction mixture at room temperature for 2 hours., - Acidify the reaction mixture with HCl and extract the product with ethyl acetate., - Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure., - Purify the residue by column chromatography using ethyl acetate as the eluent to obtain the final product.
properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2S/c1-8-17-18-14(23-8)16-13(21)12-11(22-2)7-20(19-12)10-5-3-9(15)4-6-10/h3-7H,1-2H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXTUMIWWLYCJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide |
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